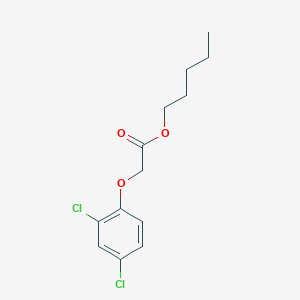

Pentyl (2,4-dichlorophenoxy)acetate

Description

It belongs to the 2,4-D (2,4-dichlorophenoxyacetic acid) family, where the carboxylic acid group is esterified with an alcohol—in this case, pentanol. The pentyl ester group enhances lipophilicity, influencing its solubility, volatility, and biological activity compared to other 2,4-D esters .

Properties

CAS No. |

1917-92-6 |

|---|---|

Molecular Formula |

C13H16Cl2O3 |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

pentyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3 |

InChI Key |

VZCCHPAEDSPPDG-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Other CAS No. |

1917-92-6 |

Synonyms |

pentyl (2,4-dichlorophenoxy)acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural features of pentyl (2,4-dichlorophenoxy)acetate with other 2,4-D esters:

| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |

|---|---|---|---|---|

| This compound | C₅H₁₁ | C₁₃H₁₆Cl₂O₃ | 303.13 | Not explicitly listed¹ |

| Ethyl (2,4-dichlorophenoxy)acetate | C₂H₅ | C₁₀H₁₀Cl₂O₃ | 249.09 | 533-23-3 |

| 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C₈H₁₇ | C₁₆H₂₂Cl₂O₃ | 333.25 | 1928-43-4 |

| Octyl (2,4-dichlorophenoxy)acetate | C₈H₁₇ | C₁₆H₂₂Cl₂O₃ | 333.25 | 1928-44-5 |

| 2-Ethyl-4-methylpentyl ester | C₈H₁₇ | C₁₆H₂₂Cl₂O₃ | 333.25 | 53404-37-8 |

Key Observations :

Table: Comparative Herbicidal Performance

| Compound | Relative Efficacy (vs. 2,4-D acid) | Half-Life in Soil (Days) |

|---|---|---|

| Ethyl ester | 85–90% | 7–14 |

| Pentyl ester | 90–95% | 14–21 |

| 2-Ethylhexyl/Octyl esters | 95–100% | 21–30 |

Environmental and Toxicological Profiles

- Mammalian Toxicity : All 2,4-D esters hydrolyze to the parent acid in vivo, but longer esters may delay systemic toxicity due to slower metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.